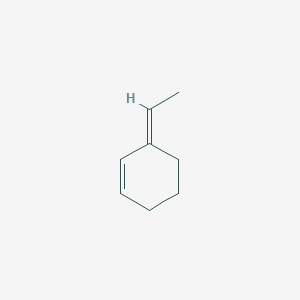
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione, also known as BCQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to exhibit anti-bacterial and anti-viral activity. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been found to exhibit neuroprotective effects, protecting neurons from oxidative stress and other damaging agents.
実験室実験の利点と制限
One of the major advantages of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione for lab experiments is its potent and selective activity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit low toxicity in normal cells, making it a safe compound for use in lab experiments. However, one of the limitations of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione on normal cells and tissues.
将来の方向性
There are several future directions for research on 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione. One area of research is to further investigate the mechanisms of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione's anti-cancer activity, with the goal of developing new anti-cancer therapies. Another area of research is to explore the potential applications of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the safety and toxicity of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione in normal cells and tissues, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione involves the reaction of 3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione with butyl lithium in the presence of anhydrous ether. The resulting product is then purified using column chromatography to obtain pure 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione. This synthesis method has been well established in the literature and has been used in numerous studies.
科学的研究の応用
3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer biology. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-butyl-3-chloro-1-phenyl-2,4(1H,3H)-quinolinedione has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C19H18ClNO2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
3-butyl-3-chloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C19H18ClNO2/c1-2-3-13-19(20)17(22)15-11-7-8-12-16(15)21(18(19)23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
InChIキー |
NMJPAKMSCZGHHZ-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
正規SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)








![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)